3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core, a 1,2,4-oxadiazole ring, and various substituents such as a dimethoxyphenyl group, a fluoro group, and a methylpiperidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of Substituents: The dimethoxyphenyl group, fluoro group, and methylpiperidinyl group can be introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.
Scientific Research Applications
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, the quinoline core may interact with DNA or RNA, while the 1,2,4-oxadiazole ring may inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
- 3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Uniqueness
The uniqueness of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group, for example, may enhance the compound’s stability and bioavailability, while the methylpiperidinyl group may improve its binding affinity to specific molecular targets.
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c1-15-8-10-31(11-9-15)21-13-20-17(12-19(21)27)23(32)18(14-30(20)2)26-28-25(29-35-26)16-6-5-7-22(33-3)24(16)34-4/h5-7,12-15H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPHRFRTCXORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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